N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that features a thiazolidine ring, a cyclohexyl group, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the thiazolidine ring, which can be synthesized through the cyclization of thioamides with α-halo acids under basic conditions . The cyclohexyl group is then introduced via a Friedel-Crafts alkylation reaction. Finally, the benzofuran moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the thiazolidine ring.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity by binding to the active site . The benzofuran moiety may also contribute to the compound’s biological activity by interacting with cellular receptors or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Thiazolidinedione: Another thiazolidine derivative with known antidiabetic properties.
Benzofuran derivatives: Compounds with similar benzofuran structures that exhibit various biological activities.
Uniqueness
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-25-14-8-4-5-11-9-15(26-17(11)14)18(23)20-12-6-2-3-7-13(12)21-16(22)10-27-19(21)24/h4-5,8-9,12-13H,2-3,6-7,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKMAJJYWOZTBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCCCC3N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.